Cas no 1042810-43-4 ((quinolin-6-yl)methanesulfonyl chloride)

(quinolin-6-yl)methanesulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- quinolin-6-ylmethanesulfonylchloride

- quinolin-6-ylmethanesulfonyl chloride

- (quinolin-6-yl)methanesulfonyl chloride

- 6-Quinolinemethanesulfonyl chloride

-

- MDL: MFCD11169591

- インチ: 1S/C10H8ClNO2S/c11-15(13,14)7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7H2

- InChIKey: CZTLBFHHHAUVMV-UHFFFAOYSA-N

- ほほえんだ: ClS(CC1C=CC2C(=CC=CN=2)C=1)(=O)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 312

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 55.4

(quinolin-6-yl)methanesulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01012280-1g |

Quinolin-6-ylmethanesulfonyl chloride |

1042810-43-4 | 95% | 1g |

¥4991.0 | 2023-04-06 | |

| Enamine | EN300-271478-0.1g |

(quinolin-6-yl)methanesulfonyl chloride |

1042810-43-4 | 0.1g |

$892.0 | 2023-09-11 | ||

| Enamine | EN300-271478-5.0g |

(quinolin-6-yl)methanesulfonyl chloride |

1042810-43-4 | 5g |

$2940.0 | 2023-06-03 | ||

| Enamine | EN300-271478-0.5g |

(quinolin-6-yl)methanesulfonyl chloride |

1042810-43-4 | 0.5g |

$974.0 | 2023-09-11 | ||

| Enamine | EN300-271478-1.0g |

(quinolin-6-yl)methanesulfonyl chloride |

1042810-43-4 | 1g |

$1014.0 | 2023-06-03 | ||

| Ambeed | A1085912-1g |

Quinolin-6-ylmethanesulfonyl chloride |

1042810-43-4 | 95% | 1g |

$727.0 | 2024-04-26 | |

| Enamine | EN300-271478-1g |

(quinolin-6-yl)methanesulfonyl chloride |

1042810-43-4 | 1g |

$1014.0 | 2023-09-11 | ||

| Enamine | EN300-271478-0.05g |

(quinolin-6-yl)methanesulfonyl chloride |

1042810-43-4 | 0.05g |

$851.0 | 2023-09-11 | ||

| Enamine | EN300-271478-0.25g |

(quinolin-6-yl)methanesulfonyl chloride |

1042810-43-4 | 0.25g |

$933.0 | 2023-09-11 | ||

| Enamine | EN300-271478-2.5g |

(quinolin-6-yl)methanesulfonyl chloride |

1042810-43-4 | 2.5g |

$1988.0 | 2023-09-11 |

(quinolin-6-yl)methanesulfonyl chloride 関連文献

-

David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380

-

5. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

7. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

(quinolin-6-yl)methanesulfonyl chlorideに関する追加情報

The Chemistry and Applications of (Quinolin-6-yl)methanesulfonyl Chloride (CAS No. 1042810-43-4)

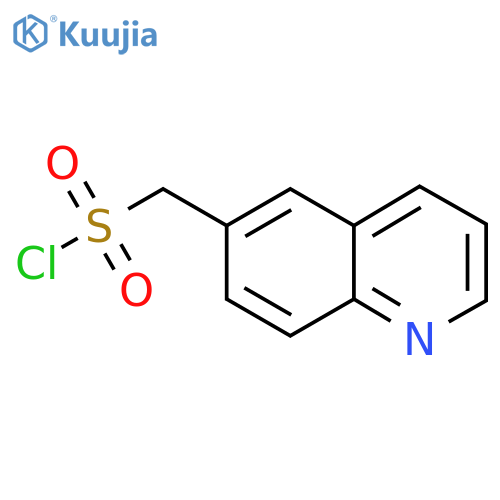

(Quinolin-6-yl)methanesulfonyl chloride, also known as 6-chloromethanesulfonylquinoline, is a versatile organic compound with the CAS number 1042810-43-4. This compound belongs to the class of sulfonating agents and is widely used in various chemical reactions, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The structure of this compound consists of a quinoline ring system substituted at the 6-position with a methanesulfonyl chloride group, which imparts unique reactivity and functionality.

The quinoline moiety in (Quinolin-6-yl)methanesulfonyl chloride is a heterocyclic aromatic compound with two nitrogen atoms in its structure, providing stability and electronic properties that are advantageous in many chemical transformations. The methanesulfonyl chloride group, on the other hand, is a strong electrophile due to the presence of a sulfonyl chloride functional group, making it highly reactive in nucleophilic substitution reactions. This combination makes (Quinolin-6-yl)methanesulfonyl chloride an ideal reagent for introducing sulfonate groups into organic molecules.

Recent studies have highlighted the importance of (Quinolin-6-yl)methanesulfonyl chloride in the development of new drug candidates. For instance, researchers have utilized this compound as a key intermediate in the synthesis of bioactive molecules targeting various therapeutic areas, including cancer, inflammation, and infectious diseases. The ability of this compound to undergo multiple reaction pathways has made it a valuable tool in medicinal chemistry.

In addition to its role in drug discovery, (Quinolin-6-yl)methanesulfonyl chloride has found applications in materials science. Its use as a precursor for the synthesis of advanced polymers and materials with tailored properties has been reported in several scientific journals. The sulfonate group introduced by this compound can enhance the thermal stability and mechanical properties of materials, making it suitable for high-performance applications.

The synthesis of (Quinolin-6-yl)methanesulfonyl chloride typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods and green chemistry have led to more efficient and environmentally friendly routes for its production. These developments are expected to further expand its utility across various industries.

In conclusion, (Quinolin-6-yl)methanesulfonyl chloride (CAS No. 1042810-43-4) is a critical reagent in modern organic synthesis with diverse applications across pharmaceuticals, agrochemicals, and materials science. Its unique chemical properties and reactivity continue to drive innovative research and development efforts, solidifying its position as an essential compound in contemporary chemistry.

1042810-43-4 ((quinolin-6-yl)methanesulfonyl chloride) 関連製品

- 1804857-39-3(3-(Difluoromethyl)-6-nitro-2-(trifluoromethoxy)pyridine-4-carbonyl chloride)

- 1072089-68-9(8-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine)

- 1092460-86-0(5-Fluoro-2-(trifluoromethoxy)benzyl alcohol)

- 1854291-18-1(benzyl N-(4-hydroxy-2,2-dimethylpentyl)carbamate)

- 380551-19-9((2E)-N-(4-chlorophenyl)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide)

- 1638591-49-7(1-methyl-7-(trifluoromethyl)indazole-3-carboxamide)

- 872038-32-9(4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane)

- 2228602-97-7(2-ethenyl-1,3-difluoro-5-methylbenzene)

- 85943-68-6(BENZALDEHYDE, 5-(1,1-DIMETHYLETHYL)-2-HYDROXY-3-METHOXY-)

- 2458-12-0(3-Amino-4-methylbenzoic acid)